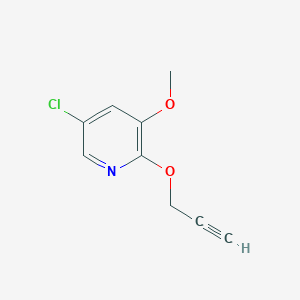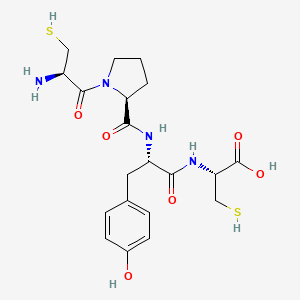
L-Cysteinyl-L-prolyl-L-tyrosyl-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cysteinyl-L-prolyl-L-tyrosyl-L-cysteine is a peptide compound composed of four amino acids: cysteine, proline, tyrosine, and another cysteine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-prolyl-L-tyrosyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, cysteine, is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (proline) is coupled using a coupling reagent such as HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for tyrosine and the second cysteine.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and then purified.
Analyse Des Réactions Chimiques
Types of Reactions
L-Cysteinyl-L-prolyl-L-tyrosyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents depending on the desired substitution.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered functional groups.
Applications De Recherche Scientifique
L-Cysteinyl-L-prolyl-L-tyrosyl-L-cysteine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and products.
Mécanisme D'action
The mechanism of action of L-Cysteinyl-L-prolyl-L-tyrosyl-L-cysteine involves its interaction with specific molecular targets and pathways. The cysteine residues can form disulfide bonds, which are crucial for the structural stability and function of proteins. The proline and tyrosine residues contribute to the peptide’s conformation and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Cysteinyl-L-cysteinyl-L-tyrosyl-L-cysteine
- L-Prolyl-L-tyrosyl-L-cysteine
- L-Tyrosyl-L-cysteinyl-L-cysteine
Uniqueness
L-Cysteinyl-L-prolyl-L-tyrosyl-L-cysteine is unique due to its specific sequence and the presence of two cysteine residues, which allow for the formation of disulfide bonds. This structural feature can significantly impact its biological activity and stability compared to other similar peptides.
Propriétés
Numéro CAS |
247067-57-8 |
|---|---|
Formule moléculaire |
C20H28N4O6S2 |
Poids moléculaire |
484.6 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C20H28N4O6S2/c21-13(9-31)19(28)24-7-1-2-16(24)18(27)22-14(8-11-3-5-12(25)6-4-11)17(26)23-15(10-32)20(29)30/h3-6,13-16,25,31-32H,1-2,7-10,21H2,(H,22,27)(H,23,26)(H,29,30)/t13-,14-,15-,16-/m0/s1 |
Clé InChI |
RLYKMQVWPVIQOQ-VGWMRTNUSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CS)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CS)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C(CS)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(2-Phenylacryloyl)phenyl]prop-2-enoic acid](/img/structure/B14235169.png)
![N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14235192.png)
![6-Chloro-N-[5-(2-cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14235194.png)

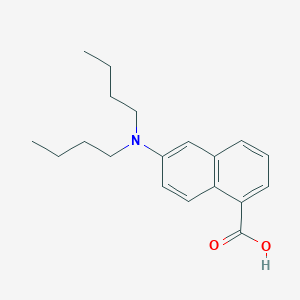
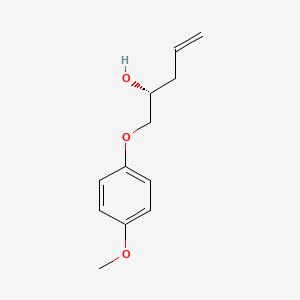
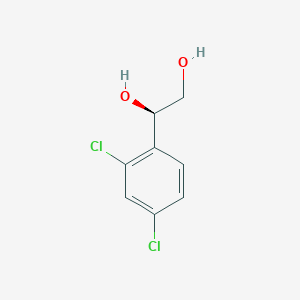
![2-(2-Oxoethyl)-6-[(2-sulfanylethyl)amino]tetradec-3-enoic acid](/img/structure/B14235223.png)

![5-[(3-Methylphenoxy)methyl]furan-2(5H)-one](/img/structure/B14235229.png)
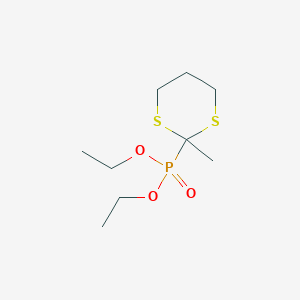
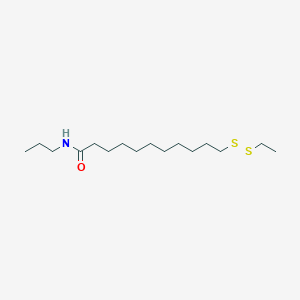
![N-[1-(Pyridin-3-yl)but-3-en-1-yl]benzamide](/img/structure/B14235242.png)
